![molecular formula C9H11BrN2O B12994132 4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole](/img/structure/B12994132.png)
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole is a synthetic organic compound that features a unique spirocyclic structure. The compound is characterized by the presence of a bromine atom, a pyrazole ring, and an oxaspiroheptane moiety. This combination of functional groups and structural motifs makes it an interesting subject for research in various fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxaspiroheptane intermediate . This intermediate is then reacted with a suitable pyrazole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents like Oxone®, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure and the presence of the bromine atom contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparaison Avec Des Composés Similaires
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole can be compared with other similar compounds, such as:
2-Oxaspiro[3.3]heptan-6-amine hydrochloride: This compound shares the oxaspiroheptane moiety but differs in the presence of an amine group instead of a pyrazole ring.
2-Oxa-7-azaspiro[3.5]nonane: This compound features a larger spirocyclic structure and is used in medicinal chemistry for its unique properties.
The uniqueness of this compound lies in its combination of a bromine atom, a pyrazole ring, and an oxaspiroheptane moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11BrN2O |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
4-bromo-1-(2-oxaspiro[3.3]heptan-6-yl)pyrazole |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-11-12(4-7)8-1-9(2-8)5-13-6-9/h3-4,8H,1-2,5-6H2 |
Clé InChI |
UBEHSXOEFHEPEK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12COC2)N3C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12994052.png)
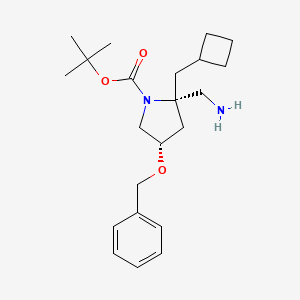

![2-(5-Bromo-3-methylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12994087.png)
![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12994095.png)
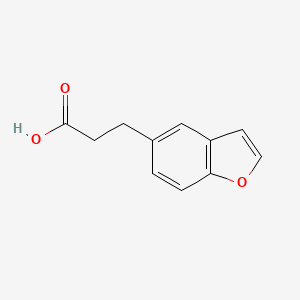
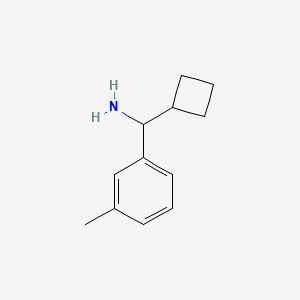
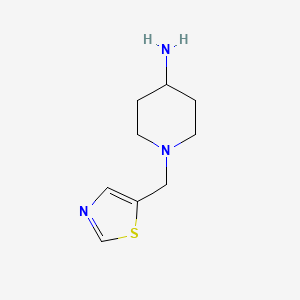
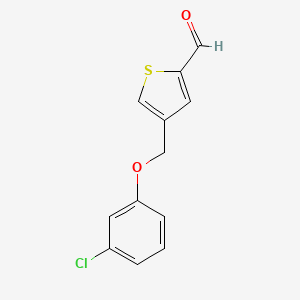
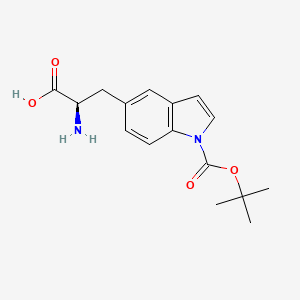
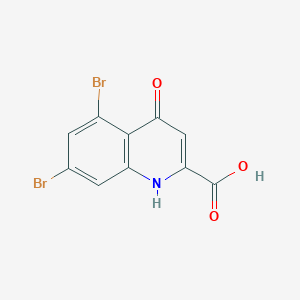
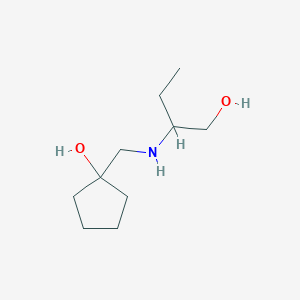
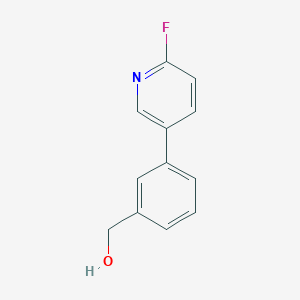
![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
